molecular formula C22H27ClO3 B13398371 1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one

1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one

Cat. No.: B13398371
M. Wt: 374.9 g/mol
InChI Key: DUSHUSLJJMDGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyproterone is a steroidal antiandrogen that was studied in the 1960s and 1970s. It is a precursor to cyproterone acetate, which is widely used as a medication. Cyproterone itself was never introduced for medical use, but its acetate form has significant applications in treating androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyproterone acetate is synthesized from solasodine, a compound extracted from the leaves of the tropical plant Solanum laciniatum. The synthesis involves an 18-step procedure, which includes various chemical reactions such as oxidation, reduction, and esterification .

Industrial Production Methods: The industrial production of cyproterone acetate involves large-scale synthesis using solasodine as the starting material. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cyproterone acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Benzoyl peroxide is commonly used for selective oxidation.

    Reduction: Various reducing agents can be employed depending on the desired modification.

    Substitution: Conditions vary based on the specific substitution reaction being performed.

Major Products Formed:

Scientific Research Applications

Cyproterone acetate has a wide range of scientific research applications, including:

Mechanism of Action

Cyproterone acetate exerts its effects by blocking the binding of dihydrotestosterone to androgen receptors. This prevents androgens from binding to their receptors, thereby inhibiting their biological effects. Additionally, cyproterone acetate suppresses luteinizing hormone, which in turn reduces testosterone levels . This dual mechanism makes it effective in treating conditions that are driven by androgens.

Comparison with Similar Compounds

Uniqueness of Cyproterone Acetate: Cyproterone acetate is unique due to its dual action as both an antiandrogen and a progestin. This combination allows it to effectively reduce androgen levels and block androgen receptors, making it highly effective in treating androgen-dependent conditions .

Properties

IUPAC Name

15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSHUSLJJMDGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859698
Record name 1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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